Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone
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Overview
Description
Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone: is an organic compound characterized by the presence of two phenyl groups, each substituted with a tert-butyl(dimethyl)silyl group, connected to a central methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone typically involves the protection of phenolic hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature to yield the silyl-protected phenol . The protected phenol is then subjected to a Friedel-Crafts acylation reaction with phosgene or a similar acylating agent to form the desired methanone compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry: Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone is used as a protecting group for phenols in organic synthesis, allowing for selective reactions at other functional groups .
Biology and Medicine: The compound’s derivatives are explored for their potential use in drug development, particularly in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers due to its stability and reactivity .
Mechanism of Action
The mechanism of action of Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone involves the protection of phenolic hydroxyl groups, which prevents unwanted side reactions during synthetic processes. The tert-butyl(dimethyl)silyl group provides steric hindrance, enhancing the compound’s stability and reactivity . The central methanone group acts as an electrophilic center, facilitating various chemical transformations .
Comparison with Similar Compounds
Bis(3,5-ditert-butyl-4-((trimethylsilyl)oxy)phenyl)methanone: Similar structure but with trimethylsilyl groups instead of tert-butyl(dimethyl)silyl groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyl-protected hydroxyl group but with an aldehyde functional group instead of a methanone.
Mandelic acid di(tert-butyldimethylsilyl): Features silyl-protected hydroxyl groups on a mandelic acid backbone.
Uniqueness: Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone is unique due to its combination of tert-butyl(dimethyl)silyl groups and a central methanone, providing a balance of stability and reactivity that is advantageous in various synthetic applications .
Properties
CAS No. |
111983-37-0 |
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Molecular Formula |
C25H38O3Si2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
bis[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanone |
InChI |
InChI=1S/C25H38O3Si2/c1-24(2,3)29(7,8)27-21-15-11-19(12-16-21)23(26)20-13-17-22(18-14-20)28-30(9,10)25(4,5)6/h11-18H,1-10H3 |
InChI Key |
YNLHRGSTDIHBGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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